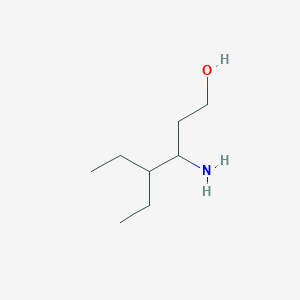

3-Amino-4-ethyl-hexan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-ethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-3-7(4-2)8(9)5-6-10/h7-8,10H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFIYJQBLADDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588749 | |

| Record name | 3-Amino-4-ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945723-37-5 | |

| Record name | 3-Amino-4-ethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

stereoselective synthesis of 3-Amino-4-ethyl-hexan-1-ol

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Amino-4-ethyl-hexan-1-ol

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the . This molecule, a chiral 1,3-amino alcohol, possesses two stereocenters at the C3 and C4 positions, making stereocontrol a paramount challenge in its synthesis.[1] Chiral amino alcohols are privileged structural motifs found in numerous pharmaceuticals and natural products and serve as valuable chiral ligands and auxiliaries in asymmetric synthesis.[2][3][4][5] This document is intended for researchers, chemists, and professionals in drug development. It moves beyond simple procedural listings to explain the causal mechanisms behind strategic synthetic choices, ensuring that each proposed protocol is a self-validating system grounded in established chemical principles. We will explore retrosynthetic analysis, key stereoselective transformations including asymmetric Mannich reactions and diastereoselective reductions, and provide detailed, actionable experimental protocols.

Introduction: The Significance of Stereoisomeric Purity

The target molecule, this compound, contains two chiral centers, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] In medicinal chemistry and materials science, the biological activity and physical properties of a molecule are often dictated by its specific stereochemical configuration. Therefore, the ability to selectively synthesize a single, desired stereoisomer is a cornerstone of modern organic chemistry.[1] This guide focuses on methodologies that provide precise control over the relative and absolute stereochemistry of the C3 and C4 centers.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals several potential strategies. The 1,3-amino alcohol functionality strongly suggests a precursor such as a β-amino ketone, which can be disconnected via a Mannich-type reaction. This approach allows for the sequential and controlled installation of the two stereocenters.

The primary disconnection is the C3-N bond and the C4-C5 bond, leading back to simpler, achiral starting materials. Our forward synthesis will therefore focus on two critical stereochemistry-defining steps:

-

Asymmetric Mannich Reaction : To form the C3-C4 bond and establish the first stereocenter on C3.

-

Diastereoselective Ketone Reduction : To reduce the carbonyl group and set the second stereocenter at C4 relative to the existing center at C3.

Caption: Retrosynthetic analysis of this compound.

Core Strategy: Asymmetric Mannich Reaction Followed by Diastereoselective Reduction

This powerful two-stage approach provides excellent control over the entire stereochemical landscape of the molecule.

Stage 1: Proline-Catalyzed Asymmetric Mannich Reaction

The Mannich reaction is a classic method for synthesizing β-amino carbonyl compounds.[6] By employing a chiral organocatalyst, such as L-proline, the reaction between an aldehyde, an amine, and a ketone can proceed with high enantioselectivity.[7][8]

Mechanism of Stereocontrol: L-Proline reacts with the ketone (1-(t-butyldimethylsilyloxy)hexan-3-one) to form a chiral enamine intermediate. The carboxylic acid moiety of the proline then acts as a Brønsted acid, activating the imine (formed in situ from propanal and p-methoxyphenylamine) via hydrogen bonding.[8] This organized, transition state assembly directs the enamine to attack one specific face of the imine, thereby establishing the (R) or (S) configuration at the newly formed C-N bond center. The bulky TBS protecting group on the hydroxyethyl side chain further enhances facial selectivity.

Caption: Workflow for the proline-catalyzed asymmetric Mannich reaction.

Stage 2: Diastereoselective Reduction of the β-Amino Ketone

With the first stereocenter set, the next challenge is to control the formation of the second at C4 via reduction of the ketone. The choice of reducing agent and the nature of the nitrogen-protecting group are critical for directing the stereochemical outcome, allowing access to either syn or anti diastereomers.[9]

Causality of Diastereoselection:

-

Syn-Diastereomer (Chelation Control): Reagents like zinc borohydride (Zn(BH₄)₂) can form a six-membered cyclic chelate between the zinc atom, the nitrogen of the amino group, and the carbonyl oxygen. This rigidifies the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face, leading predominantly to the syn-1,3-amino alcohol.

-

Anti-Diastereomer (Non-Chelation Control / Felkin-Anh Model): Bulky reducing agents that do not chelate, such as L-Selectride, follow a non-chelation model (e.g., Felkin-Anh). The molecule orients itself to minimize steric interactions between the largest groups, leading to hydride attack from the opposite face and yielding the anti-1,3-amino alcohol. The choice of a bulky N-protecting group can further enforce this pathway.[9]

| Reducing Agent | N-Protecting Group | Proposed Control | Major Diastereomer | Typical d.r. |

| Zn(BH₄)₂ | Boc, PMP | Chelation | syn | >90:10 |

| SmI₂ | N-Aryl | Chelation | anti | >95:5[9] |

| SmI₂ | N-Acyl | Chelation | syn | ~80:20[9] |

| L-Selectride® | Boc | Non-Chelation | anti | >90:10 |

Table 1: Influence of reducing agents and protecting groups on the diastereoselective reduction of β-amino ketones. Data is representative of the general class of compounds.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies adapted for the synthesis of (3R,4R)-3-Amino-4-ethyl-hexan-1-ol.

Synthesis of (R)-5-(t-butyldimethylsilyloxy)-3-((4-methoxyphenyl)amino)-4-ethylpentan-3-one (Chiral β-Amino Ketone)

-

Materials: 1-(t-butyldimethylsilyloxy)hexan-3-one (1.0 eq), propanal (1.5 eq), p-anisidine (1.1 eq), L-proline (0.2 eq), DMSO.

-

Procedure:

-

To a stirred solution of 1-(t-butyldimethylsilyloxy)hexan-3-one (1.0 eq) and propanal (1.5 eq) in DMSO (4 mL/mmol) is added p-anisidine (1.1 eq).

-

L-proline (0.2 eq) is added, and the mixture is stirred vigorously at room temperature for 24-48 hours.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound. Expected Yield: 70-85%. Expected e.e.: >95%.

-

Synthesis of (3R,4R)-3-((4-methoxyphenyl)amino)-4-ethyl-hexan-1-ol (syn Diastereomer)

-

Materials: Chiral β-amino ketone from step 4.1 (1.0 eq), Zn(BH₄)₂ (0.5 M in THF, 2.5 eq), Anhydrous THF.

-

Procedure:

-

The chiral β-amino ketone (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) under an inert atmosphere (N₂ or Ar) and cooled to -78 °C.

-

A solution of Zn(BH₄)₂ (2.5 eq) is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the slow addition of saturated Rochelle's salt solution and allowed to warm to room temperature.

-

The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the protected syn-amino alcohol. Expected Yield: 80-95%. Expected d.r.: >95:5.

-

Deprotection to Yield (3R,4R)-3-Amino-4-ethyl-hexan-1-ol

-

Materials: Protected syn-amino alcohol (1.0 eq), Ceric Ammonium Nitrate (CAN, 2.5 eq), Acetonitrile/Water (3:1).

-

Procedure:

-

The product from step 4.2 is dissolved in a 3:1 mixture of acetonitrile and water (10 mL/mmol) and cooled to 0 °C.

-

Ceric Ammonium Nitrate (CAN) is added portion-wise over 15 minutes. The solution will turn dark red/brown.

-

The reaction is stirred at 0 °C for 1-2 hours until the PMP group is fully cleaved (monitored by TLC).

-

The reaction is quenched with saturated NaHCO₃ solution until the pH is ~8-9 and extracted with dichloromethane.

-

The combined organic layers are dried and concentrated.

-

The resulting intermediate (still containing the TBS ether) is dissolved in THF, and TBAF (1.1 eq, 1M in THF) is added. The mixture is stirred at room temperature for 2 hours.

-

The solvent is removed, and the residue is purified by chromatography or crystallization to yield the final product, this compound.

-

Characterization and Analysis

-

Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the chemical structure of the final product and all intermediates.

-

Stereochemical Purity:

-

Enantiomeric Excess (e.e.): The e.e. of the β-amino ketone intermediate should be determined using chiral HPLC or SFC (Supercritical Fluid Chromatography) after conversion to a suitable derivative (e.g., a benzamide).

-

Diastereomeric Ratio (d.r.): The d.r. of the final 1,3-amino alcohol can typically be determined directly from the ¹H NMR spectrum by integrating characteristic, well-resolved signals for each diastereomer.

-

Conclusion and Future Outlook

The is readily achievable through a strategic combination of modern catalytic methods. The outlined approach, utilizing an organocatalyzed asymmetric Mannich reaction followed by a chelation-controlled diastereoselective reduction, offers a robust and highly selective route to the desired syn stereoisomers. By simply altering the reducing agent in the second stage, the synthesis can be diverted to produce the anti diastereomers, highlighting the flexibility of this strategy. This modularity is essential for drug discovery programs where access to all possible stereoisomers for structure-activity relationship (SAR) studies is critical. Future work may focus on developing a one-pot catalytic tandem reaction to further streamline the synthesis and improve overall process efficiency.

References

-

ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

-

R&D Chemicals. (n.d.). 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. [Link]

-

ACS Publications. (2002). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters. [Link]

-

ACS Publications. (2001). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. [Link]

-

NIH. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

ACS Publications. (1995). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. [Link]

-

PubMed. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]

-

ProQuest. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

-

MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

RSC Publishing. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. [Link]

-

Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. [Link]

-

MDPI. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

-

ResearchGate. (2018). (PDF) β-Amino Alcohol Organocatalysts for Asymmetric Additions. [Link]

-

ACS Publications. (1997). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry. [Link]

-

RSC Publishing. (2022). Recent progress in the chemistry of β-aminoketones. [Link]

-

ResearchGate. (2010). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. [Link]

-

Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

-

ResearchGate. (2008). (PDF) Chiral Auxiliaries in Asymmetric Synthesis. [Link]

-

Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

-

Beilstein Journals. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. [Link]

-

Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

-

YouTube. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. [Link]

-

PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. [Link]

-

PubChem. (n.d.). 3-Amino-4-methylhexanal. [Link]

-

Wikipedia. (n.d.). Alcohol (chemistry). [Link]

-

PubChem. (n.d.). 3-Amino-4-methylhexan-1-ol. [Link]

Sources

- 1. This compound | 945723-37-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]

- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. youtube.com [youtube.com]

- 9. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's In-depth Technical Guide to the Chiral Resolution of 3-Amino-4-ethyl-hexan-1-ol Enantiomers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmaceutically active compounds is a critical determinant of their therapeutic efficacy and toxicological profile. This guide provides an in-depth technical exploration of the chiral resolution of 3-Amino-4-ethyl-hexan-1-ol, a chiral building block of significant interest in medicinal chemistry. Possessing two stereocenters, this amino alcohol can exist as four distinct stereoisomers, making the isolation of single enantiomers paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs).[1] This document delineates three principal methodologies for achieving this separation: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chromatographic separation on chiral stationary phases. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific principles and critical considerations for successful implementation in a research and development setting.

Introduction: The Imperative of Chirality in Drug Development

The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological properties. Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to improve safety and efficacy. This compound, with its vicinal amino alcohol motif, represents a versatile chiral precursor for the synthesis of complex molecular targets. The ability to resolve its racemic mixture into individual enantiomers is, therefore, a crucial step in the drug discovery and development pipeline. This guide serves as a comprehensive resource for scientists and researchers navigating the challenges of chiral resolution for this important class of compounds.

Classical Resolution via Diastereomeric Salt Formation

The formation of diastereomeric salts is a time-honored and industrially scalable method for resolving racemic amines.[2][3] This technique leverages the reaction of a racemic base with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

Principle of Diastereomeric Salt Resolution

The fundamental principle lies in the conversion of a difficult-to-separate enantiomeric mixture into a more readily separable mixture of diastereomers. The choice of the chiral resolving agent is critical and is often determined empirically. For the resolution of a basic compound like this compound, chiral carboxylic acids are the resolving agents of choice. Commonly employed agents include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[4]

The process can be visualized as follows:

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol is a representative procedure based on established methods for the resolution of amino alcohols. Optimization of solvent, temperature, and stoichiometry will be necessary for this compound.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (Büchner funnel)

-

pH paper or meter

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a suitable flask.

-

In a separate flask, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Slowly add diethyl ether to the methanolic solution until turbidity is observed.

-

Allow the solution to stand at room temperature, and then cool to 0-4 °C to induce crystallization. The less soluble diastereomeric salt will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/diethyl ether mixture.

-

The enantiomeric excess (e.e.) of the crystalline salt should be determined at this stage (e.g., by chiral HPLC after liberation of the amine from a small sample).

-

If the desired e.e. is not achieved, recrystallize the salt from a suitable solvent system (e.g., methanol/diethyl ether).

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the crystallized diastereomeric salt in water.

-

Basify the aqueous solution to pH > 12 with 2 M NaOH solution.

-

Extract the liberated free amine with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Isolation of the Other Enantiomer:

-

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt.

-

Isolate the second enantiomer by treating the mother liquor with base and extracting as described above.

-

Critical Parameters and Optimization

| Parameter | Importance | Considerations |

| Chiral Resolving Agent | High | The choice of resolving agent is crucial for obtaining well-defined crystals and achieving good separation. Screening of different chiral acids (e.g., mandelic acid, dibenzoyltartaric acid) is recommended. |

| Solvent System | High | The solvent system determines the differential solubility of the diastereomeric salts. A combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., diethyl ether, hexane) is often used. |

| Temperature | Medium | Cooling profiles can influence crystal size and purity. A slow, controlled cooling rate is generally preferred. |

| Stoichiometry | Medium | The molar ratio of the racemic amine to the resolving agent can affect the yield and purity of the resolved enantiomer. A 1:1 or 2:1 amine to acid ratio is a common starting point. |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes enzymes, typically lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of a racemic mixture at a much higher rate than the other.[1] This results in a mixture of the unreacted, enantiomerically enriched substrate and the acylated, enantiomerically enriched product, which can then be separated.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are particularly well-suited for the resolution of amino alcohols. In the presence of an acyl donor, a lipase can selectively acylate either the amino or the hydroxyl group of one enantiomer. The choice of lipase, acyl donor, and solvent are critical for achieving high enantioselectivity (E-value).

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol provides a general framework for the enzymatic resolution of this compound. Screening of different lipases and reaction conditions is essential for optimal results.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - CAL-B, Novozym® 435)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (optional, for maintaining anhydrous conditions)

-

Reaction vessel with magnetic stirring and temperature control

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a solution of 5.0 g of racemic this compound in 100 mL of anhydrous toluene, add 5.0 g of immobilized lipase (e.g., Novozym® 435).

-

Add 1.5 molar equivalents of vinyl acetate.

-

Stir the reaction mixture at a constant temperature (e.g., 40 °C).

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining starting material and the acylated product.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted amino alcohol from the acylated product by silica gel column chromatography.

-

-

Hydrolysis of the Acylated Product (Optional):

-

To obtain the other enantiomer of the amino alcohol, the acylated product can be hydrolyzed using standard methods (e.g., acidic or basic hydrolysis).

-

Key Considerations for Enzymatic Resolution

| Parameter | Importance | Considerations |

| Enzyme Selection | High | Different lipases exhibit different enantioselectivities for a given substrate. Screening of a panel of lipases is highly recommended. Immobilized enzymes are preferred for ease of separation and reusability. |

| Acyl Donor | High | The choice of acyl donor can influence the reaction rate and enantioselectivity. Vinyl esters are often used as they produce a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium. |

| Solvent | High | The solvent can significantly impact enzyme activity and stability. Non-polar organic solvents are generally preferred. |

| Temperature | Medium | Temperature affects the reaction rate and enzyme stability. The optimal temperature needs to be determined for the specific enzyme and substrate. |

| Water Content | High | For acylation reactions in organic media, the water content should be kept low to minimize hydrolysis of the acyl donor and product. |

Chromatographic Separation on Chiral Stationary Phases

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful analytical and preparative tool for the separation of enantiomers.[5] This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Chromatography

A chiral stationary phase is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica gel). As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[6]

Analytical Method Development: Chiral HPLC

A robust analytical method is essential for determining the enantiomeric excess of the products from classical and enzymatic resolutions, and can also be scaled up for preparative separations.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based columns)

Typical Mobile Phase Screening:

-

Normal Phase: Hexane/Isopropanol mixtures with a small amount of an amine modifier (e.g., diethylamine) for basic analytes.

-

Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.

Protocol for Method Development:

-

Column Selection: Based on the structure of this compound (a primary amino alcohol), a polysaccharide-based CSP is a good starting point.

-

Mobile Phase Screening:

-

Begin with a standard mobile phase, for example, 90:10 (v/v) Hexane/Isopropanol with 0.1% diethylamine.

-

Inject a solution of the racemic this compound.

-

If no separation is observed, vary the ratio of the mobile phase components (e.g., 80:20, 70:30).

-

Screen different alcohol modifiers (e.g., ethanol, n-propanol).

-

-

Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and mobile phase composition to improve resolution and reduce analysis time.

Preparative Chiral Chromatography

For larger-scale separations, the analytical method can be scaled up to a preparative HPLC system with a larger diameter column.

| Parameter | Analytical Scale | Preparative Scale |

| Column I.D. | 2.1 - 4.6 mm | > 10 mm |

| Particle Size | 3 - 5 µm | 5 - 20 µm |

| Sample Load | µg - low mg | mg - g |

| Flow Rate | 0.2 - 1.5 mL/min | > 10 mL/min |

| Objective | Quantitation (e.e. determination) | Isolation of pure enantiomers |

Conclusion

The chiral resolution of this compound is a critical step for its application in the synthesis of enantiomerically pure pharmaceuticals. This guide has provided a comprehensive overview of three powerful techniques: classical diastereomeric salt resolution, enzymatic kinetic resolution, and chiral chromatography. The choice of method will depend on factors such as the scale of the separation, the desired enantiomeric purity, and the available resources. For large-scale industrial production, diastereomeric salt resolution often remains the most cost-effective approach. Enzymatic resolution offers high selectivity under mild conditions, while chiral chromatography is an indispensable tool for both analytical and preparative-scale separations. A successful resolution strategy will often involve a combination of these techniques, for example, using chiral HPLC to monitor the progress of an enzymatic resolution. Through careful selection and optimization of the appropriate method, researchers and drug development professionals can efficiently obtain the desired enantiomers of this compound, paving the way for the development of safer and more effective chiral drugs.

References

-

Wikipedia. Chiral resolution. Available from: [Link].

- Liotta, C. L., & Llopis-Mestre, V. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 133.

- Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2009). Enantioselective Acylation of Amino Alcohols by Porcine Pancreatic Lipase.

- Francalanci, F., Cesti, P., Cabri, W., Bianchi, D., Martinengo, T., & Foa, M. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082.

- Tang, W., & Zhang, X. (2002). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link].

- Palkovits, R. (2022).

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link].

- Toste, F. D., & Miller, S. J. (2010). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 110(7), 3893-3921.

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link].

- Hyun, M. H. (2012). Amino alcohol-derived chiral stationary phases.

- Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7761-7767.

-

Chemistry LibreTexts. (2021). Acylation of Alcohols and Amines. Available from: [Link].

- Chen, S. T., & Wang, K. T. (1989). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the Chinese Chemical Society, 36(5), 453-457.

- Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 51(2), 102-105.

- Ho, G. J., & Mathre, D. J. (1993). U.S. Patent No. 5,250,724. Washington, DC: U.S.

- Oi, S., Shijo, M., & Miyano, S. (1994). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Guide to the Spectroscopic Analysis of 3-Amino-4-ethyl-hexan-1-ol using Nuclear Magnetic Resonance (NMR)

Foreword: The Imperative of Structural Certainty

In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. Function follows form, and an error in structural assignment can invalidate years of work. The subject of this guide, 3-Amino-4-ethyl-hexan-1-ol (C₈H₁₉NO, Molar Mass: 145.24 g/mol ), is a chiral amino alcohol with potential applications as a synthetic building block.[1] Its aliphatic nature and multiple stereocenters present a classic challenge for structural elucidation, one that is perfectly suited to the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the process of scientific discovery. We will not merely list experimental steps; we will explore the why behind each choice, building a self-validating analytical workflow from first principles to final confirmation. Our journey will take us from fundamental 1D NMR experiments to the intricate connectivity maps of 2D spectroscopy, culminating in a complete and confident structural assignment.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial step in any NMR analysis is the acquisition of one-dimensional ¹H and ¹³C spectra. These experiments provide a census of the hydrogen and carbon environments within the molecule, offering crucial clues about symmetry, functional groups, and electronic environments.

Proton (¹H) NMR: A Hydrogen Census

The ¹H NMR spectrum is the cornerstone of our analysis. It provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). For this compound, we anticipate a complex spectrum due to the lack of symmetry and the presence of diastereotopic protons.

Causality of Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for non-polar to moderately polar organic molecules and its single, easily identifiable residual peak (~7.26 ppm). However, the labile protons of the alcohol (-OH) and amine (-NH₂) groups may exchange with trace acidic impurities or water, leading to broad signals or their complete disappearance. Using dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it forms hydrogen bonds, slowing down this exchange and often resolving -OH and -NH₂ protons as distinct, coupleable signals.

-

Internal Standard: Tetramethylsilane (TMS) is added as the internal standard, defining the 0.00 ppm reference point. Its 12 equivalent protons give a single, sharp signal that does not overlap with most organic molecule signals.[2]

Predicted ¹H NMR Data:

The structure of this compound is shown below with IUPAC numbering.

Caption: Predicted COSY correlations for this compound.

¹H-¹³C HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. It produces a cross-peak for each proton that is directly bonded to a carbon atom. This experiment is the most reliable way to assign carbon signals by correlating them to their already-assigned attached protons. For example, the proton signal at ~3.65 ppm (H1) will show a cross-peak with the carbon signal at ~63.5 ppm, definitively assigning this carbon as C1.

¹H-¹³C HMBC: The Final Proof of Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for final structural confirmation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This allows us to piece together molecular fragments and confirm the positions of substituents and functional groups where no proton-proton coupling exists.

Crucial Expected HMBC Correlations:

-

H1 (δ ~3.65) → C2, C3: Confirms the C1-C2-C3 linkage.

-

H6 (δ ~0.90) → C4, C5: Shows the end of the hexyl chain is connected to the C4 branch point.

-

H8 (δ ~0.88) → C4, C7: Unambiguously proves that the ethyl group (C7-C8) is attached to C4.

-

H3 (δ ~2.80) → C1, C2, C4, C5, C7: These correlations from the proton on the amine-bearing carbon to surrounding carbons provide a web of connectivity that locks the entire structure in place.

Caption: Key long-range HMBC correlations confirming the molecular backbone.

Part 3: Experimental Protocols and Workflow

Scientific integrity demands reproducible and robust methodologies. The following protocols provide a self-validating system for acquiring high-quality NMR data.

Detailed Sample Preparation Protocol

-

Material Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR or 50-75 mg for a comprehensive suite of experiments including ¹³C NMR. Use a calibrated analytical balance. [3]2. Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [4]3. Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution. If solids persist, gentle warming or sonication may be applied. [3]4. Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a high-quality, clean 5 mm NMR tube. This filtration step removes any particulate matter that can degrade spectral quality by interfering with the magnetic field homogeneity (shimming). [3]5. Internal Standard: Add a small amount (e.g., 5 µL) of a dilute solution of TMS in the same deuterated solvent.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition and Processing Workflow

The acquisition of high-quality data is followed by a standardized processing sequence to convert the raw signal (Free Induction Decay - FID) into an interpretable spectrum. [5]

Caption: Standardized workflow for NMR experiment, processing, and analysis.

Conclusion: A Unified Structural Narrative

The spectroscopic analysis of this compound is a logical progression of inquiry. The ¹H and ¹³C NMR spectra provide the fundamental count of atoms and their immediate electronic environments. The DEPT experiments then sort the carbon skeleton by type. This foundation allows for the strategic application of 2D NMR. The COSY spectrum acts as a thread, weaving together the proton framework along the carbon backbone. The HSQC experiment then anchors this proton framework to its corresponding carbon atoms. Finally, the HMBC experiment provides the crucial long-range connections, confirming the placement of the ethyl substituent and verifying the integrity of the entire molecular structure. By systematically integrating the data from each of these experiments, a researcher can move from a simple molecular formula to a fully validated and unambiguous structural assignment, embodying the principles of scientific rigor and trustworthiness.

References

-

R&D Chemicals. 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. Available at: [Link]

-

PubChem. 3-Amino-4-methylhexan-1-ol. Available at: [Link]

-

ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Available at: [Link]

-

Bio-NMR. NMR sample preparation guidelines. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

- Hulsmeier, M., et al. (2014). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry.

-

Sheedy, J. R., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Available at: [Link]

-

Hore, P.J. NMR Data Processing. Encyclopedia of Magnetic Resonance. Available at: [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 3-methylhexane analysis. Available at: [Link]

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. C7H16 C-13 nmr spectrum of 3-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-ethyl-hexan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-Amino-4-ethyl-hexan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of Electron Ionization (EI) mass spectrometry and elucidates the specific fragmentation pathways driven by the compound's bifunctional nature, containing both a primary amine and a primary alcohol. By examining the interplay between these functional groups, we predict the formation of key diagnostic ions through mechanisms such as alpha-cleavage and dehydration. This guide synthesizes theoretical principles with practical insights, presenting detailed fragmentation schemes, summary tables of expected ions, and visual diagrams to facilitate the structural elucidation of this and structurally related molecules.

The Analyte: this compound

This compound is a bifunctional organic molecule featuring a primary alcohol at one terminus and a primary amine group at the C3 position. Its structure presents multiple potential sites for fragmentation under mass spectrometry analysis, making it an excellent model for understanding the competitive fragmentation pathways directed by different functional groups.

Molecular Structure:

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO | [1] |

| Average Molecular Weight | 145.245 g/mol | [1] |

| Monoisotopic Mass | 145.1467 Da | Calculated |

The monoisotopic mass is the relevant value for mass spectrometry, representing the mass of the molecule with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This process not only generates a molecular ion but also induces extensive fragmentation, which serves as a molecular fingerprint.

2.1. Molecular Ion Formation In the EI source, the analyte is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects a single electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[2].

M + e⁻ → M⁺• + 2e⁻

For this compound, the electron is most likely ejected from a non-bonding orbital of the nitrogen or oxygen atom, as these are the highest energy electrons in the molecule.

2.2. The Nitrogen Rule The Nitrogen Rule is a heuristic used to infer the presence of nitrogen atoms in a molecule. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass[3][4]. This compound contains a single nitrogen atom, and its monoisotopic mass of 145.1467 Da is consistent with this rule, predicting a molecular ion peak (M⁺•) at m/z 145 .

2.3. Fragmentation & Stability The M⁺• is energetically unstable and rapidly undergoes a series of unimolecular decomposition reactions to form smaller, more stable fragment ions and neutral radicals[5]. The fragmentation pathways are not random; they are governed by the principles of chemical stability. Cleavages that result in the formation of more stable cations (e.g., tertiary > secondary > primary) or resonance-stabilized ions are strongly favored[2]. This principle is central to predicting the most abundant peaks in the mass spectrum.

Predicted EI Fragmentation Pathways of this compound

The fragmentation of this molecule is primarily directed by the two functional groups: the hydroxyl (-OH) group and the amino (-NH₂) group. The most characteristic fragmentation mechanisms for these groups are alpha-cleavage and, for alcohols, dehydration[6].

3.1. Fragmentation Directed by the Amino Group (α-Cleavage)

Alpha-cleavage is the most dominant fragmentation pathway for aliphatic amines and involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom[4][7][8]. This process is energetically favorable as it leads to the formation of a resonance-stabilized iminium cation. For this compound, there are two C-C bonds alpha to the nitrogen (C2-C3 and C3-C4) that can cleave.

-

Pathway A: Cleavage of the C3-C4 Bond This pathway involves the loss of the largest alkyl substituent attached to the carbon backbone alpha to the nitrogen. The cleavage of the C3-C4 bond results in the expulsion of a sec-pentyl radical. This is typically the most favored amine-directed cleavage. The resulting iminium ion is a highly stable, even-electron species.

-

Fragment Ion: [HO-CH₂-CH₂-CH=NH₂]⁺

-

Predicted m/z: 74

-

-

Pathway B: Cleavage of the C2-C3 Bond This pathway involves the cleavage of the other alpha bond, resulting in the loss of a 2-hydroxyethyl radical. The resulting iminium cation is more substituted and also highly stable.

-

Fragment Ion: [CH₃-CH₂-CH(CH₂-CH₃)-CH=NH₂]⁺

-

Predicted m/z: 100

-

Expert Insight: While both pathways produce stable iminium ions, the cleavage that expels the largest and most stable radical is often preferred. The loss of the sec-pentyl radical (Pathway A) is highly probable, making the m/z 74 peak a strong candidate for the base peak in the spectrum. The m/z 100 peak is also expected to be significant.

3.2. Fragmentation Directed by the Hydroxyl Group

Alcohols undergo two primary fragmentation reactions: alpha-cleavage and dehydration (loss of water)[9][10].

-

Pathway C: Alpha-Cleavage Cleavage of the C1-C2 bond, which is alpha to the hydroxyl group, results in the loss of a large radical and the formation of the oxonium ion [CH₂=OH]⁺.

-

Fragment Ion: [CH₂=OH]⁺

-

Predicted m/z: 31

-

-

Pathway D: Dehydration The molecular ion can undergo intramolecular rearrangement to eliminate a neutral water molecule. This is a common fragmentation for alcohols and results in a peak at M-18[6][7].

-

Fragment Ion: [C₈H₁₇N]⁺• (Radical cation of the resulting alkene)

-

Predicted m/z: 127 (145 - 18)

-

3.3. Other Alkyl Fragmentation

Standard fragmentation of the alkyl backbone can also occur. A notable cleavage is the loss of the ethyl group from the C4 position, which is beta to the nitrogen atom.

-

Pathway E: Loss of an Ethyl Radical Cleavage of the C4-ethyl bond results in the loss of a •CH₂CH₃ radical (mass 29).

-

Fragment Ion: [M - 29]⁺

-

Predicted m/z: 116

-

Summary of Predicted Diagnostic Fragment Ions

The following table summarizes the key fragment ions predicted to appear in the EI mass spectrum of this compound.

| Predicted m/z | Proposed Ion Structure / Identity | Fragmentation Pathway | Expected Intensity |

| 145 | [C₈H₁₉NO]⁺• | Molecular Ion (M⁺•) | Low to Absent |

| 127 | [M - H₂O]⁺• | Pathway D: Dehydration | Moderate |

| 116 | [M - C₂H₅]⁺ | Pathway E: Loss of Ethyl Radical | Moderate |

| 100 | [C₆H₁₄N]⁺ | Pathway B: α-Cleavage at C2-C3 | High |

| 74 | [C₃H₈NO]⁺ | Pathway A: α-Cleavage at C3-C4 | Very High (Base Peak Candidate) |

| 31 | [CH₃O]⁺ | Pathway C: α-Cleavage at C1-C2 | Moderate to High |

Visualization of Key Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary fragmentation mechanisms.

Caption: Major fragmentation pathways originating from the molecular ion (m/z 145).

Considerations for Soft Ionization: Electrospray Ionization (ESI)

It is crucial to differentiate the expected outcome in EI from that of a soft ionization technique like Electrospray Ionization (ESI).

-

Mechanism: ESI is a soft ionization method that transfers analytes from solution to the gas phase with minimal internal energy[11]. For small molecules like this compound, ionization occurs via the ion evaporation model, typically through protonation in an acidic mobile phase[12].

-

Expected Spectrum: ESI would primarily yield the protonated molecule, [M+H]⁺, at m/z 146 . Significant fragmentation is not expected in a standard ESI-MS spectrum[11][13].

-

Structural Elucidation with ESI: To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is required. This involves isolating the [M+H]⁺ ion (m/z 146) and subjecting it to collision-induced dissociation (CID) to generate fragment ions that can then be analyzed[11].

Experimental Protocol: A Self-Validating Approach to EI-MS Analysis

The following outlines a generalized, self-validating workflow for analyzing an unknown sample suspected to be this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

-

Sample Preparation:

-

Dissolve a small quantity of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of ~10-100 µg/mL.

-

Causality: A volatile solvent is required for efficient vaporization in the GC inlet. The concentration must be optimized to avoid detector saturation while ensuring adequate signal.

-

-

GC Separation:

-

Inject 1 µL of the sample into a GC equipped with a non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Use a temperature program starting at ~50°C, holding for 1-2 minutes, then ramping at 10-20°C/min to ~250°C.

-

Causality: The GC step ensures that the analyte is pure when it enters the MS source, validating that the resulting mass spectrum corresponds to a single compound. The temperature ramp separates the analyte from any solvent or impurities.

-

-

MS Data Acquisition:

-

Set the MS source to Electron Ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 30-200.

-

Causality: 70 eV is the standard energy for EI because it provides reproducible fragmentation patterns that are comparable to library spectra. The mass range is chosen to be below the lowest expected fragment (m/z 31) and well above the molecular ion (m/z 145).

-

-

Data Analysis & Validation:

-

Extract the mass spectrum from the apex of the GC peak corresponding to the analyte.

-

Step 4.1 (Molecular Ion): Look for a peak at m/z 145. Confirm it obeys the Nitrogen Rule (odd mass for one N). Its potential low abundance is expected.

-

Step 4.2 (Key Fragments): Identify the base peak. Compare its m/z with the predicted high-intensity fragments (m/z 74 or 100).

-

Step 4.3 (Diagnostic Ions): Search for other predicted diagnostic ions (m/z 127, 116, 31).

-

Step 4.4 (Validation): The presence of this combination of ions, particularly the molecular ion and the key fragments from competing amine and alcohol pathways, provides a self-validating system that strongly supports the proposed structure.

-

References

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry Source: Chad's Prep URL: [Link]

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

-

Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

-

Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]

-

Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL: [Link]

-

Title: Video: Mass Spectrometry: Alcohol Fragmentation Source: JoVE URL: [Link]

-

Title: Electrospray ionization Source: Wikipedia URL: [Link]

-

Title: Video: Mass Spectrometry: Amine Fragmentation Source: JoVE URL: [Link]

-

Title: 4.4: Interpreting Electron Ionization Mass Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectrometry: Alcohol Fragmentation Patterns Source: YouTube URL: [Link]

-

Title: 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers Source: R&D Chemicals URL: [Link]

-

Title: Modeling the relative response factor of small molecules in positive electrospray ionization Source: SpringerLink URL: [Link]

Sources

- 1. rdchemicals.com [rdchemicals.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 10. youtube.com [youtube.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Modeling the relative response factor of small molecules in positive electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Analysis of 3-Amino-4-ethyl-hexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the functional groups present in 3-Amino-4-ethyl-hexan-1-ol using Fourier-Transform Infrared (FT-IR) spectroscopy. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Functional Groups

This compound (CAS No. 945723-37-5) is a multifunctional organic molecule with the chemical formula C₈H₁₉NO.[1] Its structure comprises a primary alcohol, a secondary amine, and a saturated alkyl backbone. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, allowing for a detailed structural elucidation.

Structure of this compound:

Caption: Chemical structure of this compound.

Principles of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized. A molecule will only absorb radiation of a frequency that matches the vibrational frequency of one of its bonds, resulting in an absorption band in the FT-IR spectrum.[2] The position, intensity, and shape of these bands provide a unique "fingerprint" of the molecule.[3]

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is predicted to be a superposition of the characteristic absorption bands of its constituent functional groups: the primary alcohol, the secondary amine, and the alkyl chains.

I. The Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹)

This region is typically the most informative for identifying the key functional groups in a molecule.[3][4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| Primary Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong | Broad |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium | Sharp |

| Alkyl Groups | C-H Stretch (sp³) | 2960 - 2850 | Strong | Sharp |

| Secondary Amine | N-H Bend | 1650 - 1580 | Variable | Sharp |

Analysis of the Functional Group Region:

-

O-H Stretching (Primary Alcohol): A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region due to the stretching of the hydroxyl (O-H) group.[5][6] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties.

-

N-H Stretching (Secondary Amine): A weaker and sharper peak is anticipated around 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[7] Unlike primary amines which show two N-H stretching bands (symmetric and asymmetric), secondary amines exhibit only one.[7][8]

-

C-H Stretching (Alkyl Groups): Strong, sharp absorption bands between 2960 cm⁻¹ and 2850 cm⁻¹ are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and hexyl chains.[9]

-

N-H Bending (Secondary Amine): A band of variable intensity may be observed in the 1650-1580 cm⁻¹ range, which is attributed to the in-plane bending (scissoring) of the N-H bond.[7][10]

II. The Fingerprint Region (1500 cm⁻¹ to 600 cm⁻¹)

This region contains a complex series of absorption bands that are unique to the overall molecular structure. While individual peak assignments can be challenging, the pattern of peaks serves as a molecular fingerprint.[3][11]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| Alkyl Groups | C-H Bend (scissoring/bending) | 1470 - 1450 | Medium | Sharp |

| Alkyl Groups | C-H Bend (rocking) | ~1375 | Medium | Sharp |

| Primary Alcohol | C-O Stretch | 1075 - 1000 | Strong | Sharp |

| Secondary Amine | C-N Stretch | 1250 - 1020 | Weak to Medium | Sharp |

| Secondary Amine | N-H Wag | 910 - 665 | Medium to Strong | Broad |

Analysis of the Fingerprint Region:

-

C-H Bending (Alkyl Groups): Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups are expected around 1470-1450 cm⁻¹ and a distinct peak for the CH₃ symmetric bend near 1375 cm⁻¹.

-

C-O Stretching (Primary Alcohol): A strong, sharp band in the 1075-1000 cm⁻¹ range is indicative of the C-O stretching vibration of the primary alcohol.[6][12]

-

C-N Stretching (Aliphatic Amine): A weak to medium intensity band for the C-N stretch is expected between 1250 and 1020 cm⁻¹.[7][13]

-

N-H Wagging (Secondary Amine): A broad and relatively strong band in the 910-665 cm⁻¹ region can be attributed to the out-of-plane bending (wagging) of the N-H bond.[7][14]

Experimental Protocol: FT-IR Analysis of this compound

This protocol outlines the steps for acquiring an FT-IR spectrum of a liquid sample such as this compound using the transmission method.

Materials:

-

FT-IR Spectrometer

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

-

Pasteur pipette or syringe

-

Sample of this compound

-

Volatile solvent for cleaning (e.g., anhydrous acetone or isopropanol)

-

Lens tissue

Workflow:

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the IR cell windows thoroughly with a suitable solvent and lens tissue.

-

Assemble the empty cell and place it in the sample holder.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

-

-

Sample Preparation:

-

Disassemble the liquid cell.

-

Using a clean Pasteur pipette, apply a small drop of this compound to the center of one of the IR windows.[15]

-

Carefully place the second window on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.[16]

-

For viscous liquids, gentle pressure may be applied to achieve a suitable film thickness.[17]

-

-

Sample Spectrum Acquisition:

-

Place the assembled cell containing the sample into the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

The number of scans can be increased to improve the signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Compare the observed spectrum with the predicted absorption frequencies to confirm the presence of the expected functional groups.

-

If available, compare the spectrum to a reference spectrum from a spectral library for definitive identification. The NIST Chemistry WebBook is a valuable resource for reference spectra, although a spectrum for this specific compound is not currently available.[18][19]

-

Self-Validating System and Trustworthiness

The reliability of this analysis is ensured through a self-validating process:

-

Internal Consistency: The presence of a broad O-H stretch, a sharp N-H stretch, and strong C-H stretches in the high-frequency region should be corroborated by the presence of C-O, C-N, and C-H bending vibrations in the fingerprint region. The absence of significant peaks in other regions (e.g., the carbonyl region around 1700 cm⁻¹) further validates the proposed structure.

-

Comparison with Known Compounds: While a direct reference spectrum may be unavailable, comparing the obtained spectrum with those of simpler, related molecules (e.g., 1-hexanol and a simple secondary amine) from databases like the NIST Chemistry WebBook can provide a high degree of confidence in the interpretation.[18][19]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By systematically analyzing the functional group and fingerprint regions of the infrared spectrum, researchers can confidently identify the primary alcohol, secondary amine, and alkyl functionalities within the molecule. The experimental protocol detailed in this guide, coupled with a thorough understanding of the underlying principles of infrared spectroscopy, provides a robust framework for obtaining high-quality, interpretable data essential for research and development in the pharmaceutical and chemical industries.

References

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hexanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

American Chemical Society. (2017, February 28). Infrared Spectroscopy. In ACS Reagent Chemicals. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Agilent. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Hexanol, 4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PIKE Technologies. (2024, June 21). Filling a viscous fluid into an IR liquid transmission cell [Video]. YouTube. Retrieved from [Link]

-

Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. Retrieved from [Link]

-

R&D Chemicals. (n.d.). 3-Amino-4-ethylhexan-1-ol, suppliers and manufacturers. Retrieved from [Link]

-

St. Olaf College, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-4-methylhexan-1-ol. In PubChem. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. 3-Hexanol, 4-methyl- [webbook.nist.gov]

- 19. 3-Hexanol, 4-ethyl- [webbook.nist.gov]

A Comprehensive Technical Guide to 3-Amino-4-ethyl-hexan-1-ol: Physicochemical Properties, Stereochemistry, and Analytical Protocols

Executive Summary

This technical guide provides a detailed examination of 3-Amino-4-ethyl-hexan-1-ol (CAS No. 945723-37-5), a bifunctional amino alcohol with significant potential in chemical synthesis and drug development. As a molecule featuring two distinct chiral centers, its stereoisomeric forms are of paramount interest for applications in asymmetric synthesis and as building blocks for complex, biologically active molecules. This document consolidates available physicochemical data, presents predicted properties based on structural analogy, and outlines robust analytical protocols for its characterization. The guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's properties and handling.

Introduction and Scientific Context

The Role of Amino Alcohols in Modern Chemistry

Amino alcohols are a highly versatile class of organic compounds, distinguished by the presence of both an amine and a hydroxyl functional group. This bifunctionality makes them crucial intermediates and building blocks in a wide array of applications, from the synthesis of polymers and surfactants to their use as ligands in asymmetric catalysis. In the pharmaceutical industry, the amino alcohol motif is a common structural feature in many bioactive compounds. The ability of the amine to act as a base or nucleophile, combined with the hydroxyl group's capacity for reactions like esterification and oxidation, provides a rich chemical landscape for molecular design and synthesis.

Unveiling this compound

This compound is a structurally interesting member of the amino alcohol family. Its aliphatic backbone and the specific arrangement of its functional groups suggest its utility as a research chemical, particularly as a precursor for more complex molecules.[1][2] While extensive peer-reviewed literature on this specific molecule is sparse, its structural components allow for a robust, experience-based evaluation of its expected properties and reactivity.

The Criticality of Chirality: Understanding the Stereoisomers

A defining feature of this compound is the presence of two stereocenters at carbons 3 and 4.[3] This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[3] The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between any other pair (e.g., (3R,4R) and (3R,4S)) is diastereomeric. This stereochemical complexity is of utmost importance in drug development, where different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the stereoselective synthesis and characterization of a single, desired isomer is a primary objective in its application.[3]

Caption: Stereoisomeric relationships of this compound.

Physicochemical and Structural Properties

Comprehensive experimental data for this compound is not widely published.[2] The following tables summarize its key identifiers from chemical databases and provide professionally estimated physical properties based on its structure and comparison with analogous compounds like 6-aminohexan-1-ol and 4-ethylhexan-3-ol.[4][5]

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-amino-4-ethylhexan-1-ol | PubChem |

| CAS Number | 945723-37-5 | [1][3][6][7] |

| Molecular Formula | C₈H₁₉NO | [6][7][8] |

| Molecular Weight | 145.24 g/mol | [6][7][8] |

| Canonical SMILES | CCC(CC)C(CCO)N | PubChem |

| InChI Key | SCFIYJQBLADDGB-UHFFFAOYSA-N |

Physical Properties

| Property | Predicted Value / Observation | Rationale / Notes |

| Physical State | Solid | Often observed for amino alcohols with similar chain lengths due to strong intermolecular hydrogen bonding. |

| Appearance | Light yellow solid | Based on data for analogous compounds like 6-aminohexan-1-ol.[4] |

| Boiling Point | >200 °C (estimated) | The presence of both -OH and -NH₂ groups allows for extensive hydrogen bonding, significantly raising the boiling point compared to a non-functionalized alkane or a simple alcohol like 4-ethylhexan-3-ol (b.p. ~160 °C).[5] |

| Melting Point | Data not available | [2] Expected to be a low-melting solid. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The polar amine and hydroxyl groups will confer hydrophilicity. The alkyl chain reduces overall water solubility compared to smaller amino alcohols. |

| pKa (of NH₃⁺) | ~9.5 - 10.5 (estimated) | Typical range for the conjugate acid of a primary aliphatic amine. |

| pKa (of OH) | ~16 - 18 (estimated) | Typical range for a primary alcohol, making it a very weak acid.[9] |

Spectroscopic and Analytical Characterization

As analytical data is not provided by all suppliers, the buyer assumes responsibility for confirming the product's identity and purity. The following section outlines the expected spectroscopic signatures, which serve as a benchmark for such verification.

Rationale for Analysis

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) provides purity and molecular weight information, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the molecular structure and functional groups.

Caption: Logical workflow for the analytical validation of the compound.

Expected Spectroscopic Signatures

-

¹H NMR (in CDCl₃ or MeOD):

-

Protons on C1 (-CH₂OH): A triplet around δ 3.5-3.8 ppm.

-

Proton on C3 (-CH(NH₂)-): A multiplet, likely obscured, around δ 2.8-3.2 ppm.

-

Protons on -NH₂ and -OH: Broad singlets that are exchangeable with D₂O. Their chemical shift is highly variable depending on concentration and solvent.

-

Aliphatic Protons (C2, C4, ethyl groups): Complex multiplets in the upfield region (δ 0.8-1.8 ppm). Expect two distinct triplets for the methyl groups of the two ethyl side chains.

-

-

¹³C NMR (in CDCl₃ or MeOD):

-

C1 (-CH₂OH): Signal around δ 60-65 ppm.

-

C3 (-CH(NH₂)-): Signal around δ 50-55 ppm.

-

C4 (-CH(Et)-): Signal around δ 40-45 ppm.

-

Other Aliphatic Carbons: Signals in the δ 10-35 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H and N-H Stretching: A very broad band from 3200-3500 cm⁻¹, characteristic of hydrogen-bonded alcohol and amine groups.

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

N-H Bending (Scissoring): A peak around 1590-1650 cm⁻¹.

-

C-O Stretching: A strong peak in the 1050-1150 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 146.25.

-